1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid
Description
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is a bicyclic spiro compound featuring two oxygen atoms in its dioxane rings and a carboxylic acid substituent. Its spirocyclic architecture confers unique conformational stability due to hyperconjugative interactions between oxygen lone pairs and adjacent σ* orbitals, as observed in related spiroketals . The compound is synthesized via reduction of its spirodilactone precursor (e.g., (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione) using diisobutylaluminum hydride (DIBALH) in dichloromethane (DCM) at low temperatures . Its molecular formula is C₉H₁₂O₅ (based on analogs in ), though exact data for this specific derivative requires extrapolation from structurally related compounds.
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-6)3-4-11-5-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHRNMNROLFJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865165-94-1 | |
| Record name | 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Enantiospecific Synthesis from Spirodilactone Precursors
Spirodilactone Reduction and Functionalization
The most direct route, reported by Lopp et al., begins with R-1,7-dioxaspiro[4.4]nonane-2,6-dione (II ), a chiral spirodilactone accessible via asymmetric oxidation of γ,δ-unsaturated lactones. Key steps include:
- Diastereoselective Reduction : Treatment of II with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran at −78°C selectively reduces the C6 ketone to a secondary alcohol, yielding (2R,6S)-1,7-dioxaspiro[4.4]nonane-2-ol-6-methanol.
- Oxidative Carboxylic Acid Formation : Subsequent Jones oxidation (CrO3/H2SO4/acetone, 0°C) converts the C2 hydroxymethyl group to a carboxylic acid, achieving 54% overall yield with >98% enantiomeric excess.
Mechanistic Considerations
The LiAlH4 reduction proceeds via a chelation-controlled mechanism, where the lithium ion coordinates to both lactone carbonyls, directing hydride attack to the less hindered C6 position. Stereochemical integrity is preserved through minimized torsional strain in the transition state.
Oxidative Cyclization Strategies
Furan-Based Annulation
Inspired by the synthesis of bergamotane sesquiterpenes, a novel furan oxidative cyclization pathway has been proposed:
- Aldol Condensation : Enantioselective organocatalyzed aldol reaction between 2-furaldehyde and ethyl 4-oxocyclohexanecarboxylate using L-proline affords a γ-ketoester intermediate.
- Oxidative Spirocyclization : Treatment with Mn(OAc)3 in acetic acid at 80°C induces single-electron oxidation, triggering radical recombination to form the spiro center (32% yield, dr 3:1).
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro Compounds with Varying Ring Sizes
- 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid (CAS 38853-85-9): Molecular Formula: C₈H₁₂O₄ Key Features: Lacks one oxygen atom in the spiro system compared to the target compound. The carboxylic acid group is positioned at C6 instead of C2. Stability: Smaller spiro rings (4.4 system) exhibit increased ring strain but enhanced hyperconjugation effects, as seen in 1,7-dioxaspiro[5.5]undecanes . Applications: Used as a building block in organic synthesis and biolubricant research .
1,4-Dioxaspiro[4.5]decane Derivatives :
Heteroatom-Substituted Spiro Compounds
- Applications: Nitrogen-containing spiro compounds are prevalent in pharmaceuticals, such as protease inhibitors .
- 2,7-Diazaspiro[4.4]nonane-2-carboxylic Acid tert-Butyl Ester (CAS 236406-49-8): Molecular Formula: C₁₂H₂₀N₂O₂ Key Features: Contains two nitrogen atoms, enabling coordination with metal ions or participation in peptide coupling reactions. Synthesis: Often prepared via tert-butoxycarbonyl (Boc) protection strategies .
Functional Group Variations
- 1,7-Dioxaspiro[4.4]nonane-2,6-dione (Compound 2g): Molecular Formula: C₈H₁₀O₅ Key Features: A dilactone derivative of the target compound. The presence of two ketone groups increases electrophilicity, making it reactive toward nucleophilic reducing agents like DIBALH . Synthesis: Produced via cyclization of 2-(hydroxyethyl)cyclopent-2-en-1-one and diols .
- 2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic Acid (CAS 1468873-43-9): Molecular Formula: C₁₀H₁₃NO₃ Key Features: Incorporates a cyano group, enhancing polarity and enabling click chemistry applications. Properties: Higher solubility in polar solvents compared to non-functionalized spiro compounds .
Conformational and Electronic Effects
- Hyperconjugation and Stability: The anomeric effect stabilizes axial conformers in dioxaspiro compounds via 2p(O) → σ*(C-O) hyperconjugation. For example, 1,7-dioxaspiro[4.4]nonane derivatives exhibit greater stability than their non-spiro counterparts due to restricted rotation and orbital alignment . Substituents like carboxylic acids introduce electron-withdrawing effects, further polarizing the spiro system and influencing reactivity .
Data Tables
Table 1: Structural and Physical Properties of Selected Spiro Compounds
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Applications |
|---|---|---|---|---|
| 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid | C₉H₁₂O₅ (est.) | Not Available | Carboxylic acid | Organic synthesis, drug intermediates |
| 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid | C₈H₁₂O₄ | 38853-85-9 | Carboxylic acid | Biolubricants, polymers |
| 2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid | C₈H₁₃NO₃ | 2387596-75-8 | Carboxylic acid, amine | Pharmaceutical intermediates |
| 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester | C₁₂H₂₀N₂O₂ | 236406-49-8 | Ester, amine | Peptide synthesis |
Biological Activity
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of two oxygen atoms in a dioxaspiro configuration, which contributes to its unique reactivity and biological properties.
Therapeutic Potential
- Antitumor Activity : Research has indicated that derivatives of 1,7-dioxaspiro[4.4]nonane exhibit antitumor properties. One study highlighted its potential as a VLA-4 antagonist, which could be beneficial in treating inflammatory diseases such as asthma and multiple sclerosis .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Preliminary findings suggest that it may exhibit significant radical scavenging activity, contributing to its potential use in formulations aimed at reducing oxidative stress .
- Cardiovascular Effects : In studies assessing blood pressure regulation, this compound showed promising results, indicating its possible utility in managing cardiovascular conditions .
The biological activity of this compound is thought to involve several mechanisms:
- Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell signaling pathways that regulate inflammation and cell proliferation.
- Radical Scavenging : Its structural features allow it to effectively neutralize free radicals, thereby preventing cellular damage associated with oxidative stress.
Study 1: Antitumor Activity
A study conducted on various derivatives of 1,7-dioxaspiro[4.4]nonane demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Study 2: Antioxidant Activity
In a comparative analysis of antioxidant capacities using the DPPH assay, this compound exhibited notable scavenging activity compared to standard antioxidants .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
| Trolox | 80% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid, considering yield and purity?
- Methodological Answer : Synthesis of spirocyclic carboxylic acids typically involves ring-closing strategies via intramolecular cyclization. For example, multigram-scale production of analogous compounds (e.g., 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride) employs stepwise protocols: (1) formation of the spirocyclic backbone using ketone or ester intermediates, and (2) functionalization of the carboxylic acid group via hydrolysis or oxidation . Reaction optimization (e.g., solvent polarity, temperature gradients) is critical for minimizing byproducts. For instance, using polar aprotic solvents (DMF, DMSO) at 60–80°C enhances cyclization efficiency .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The spirocyclic proton environment generates distinct splitting patterns. For example, protons adjacent to the dioxane oxygen exhibit downfield shifts (δ 3.5–4.5 ppm), while the carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) .
- FTIR : Stretching vibrations for the carboxylic acid group (O–H: 2500–3300 cm⁻¹; C=O: 1700–1750 cm⁻¹) and ether linkages (C–O–C: 1100–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 228.09978 for C₁₁H₁₆O₅ analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yield data during spirocyclic core functionalization?
- Methodological Answer : Discrepancies often arise from competing substitution pathways. For example, regioselectivity in spirocyclic systems can be controlled by:
- Steric directing groups : Bulky substituents (e.g., tert-butyl esters) guide reactions to less hindered positions .
- Catalyst design : Palladium complexes with chelating ligands (e.g., BINAP) improve selectivity in cross-coupling reactions .
- Statistical analysis : Design of Experiments (DoE) identifies critical variables (e.g., pH, reagent stoichiometry) affecting yield .
Q. How does the spirocyclic ring size influence biological activity compared to analogs (e.g., 1,7-Dioxaspiro[4.5]decan-2-yl derivatives)?
- Methodological Answer : Ring size modulates conformational flexibility and target binding. For example:
- Smaller rings (e.g., [4.4] vs. [4.5]) : Reduce entropy penalties during protein-ligand interactions, enhancing affinity for rigid binding pockets .
- Bioisosteric effects : Replacing oxygen with nitrogen (e.g., 7-Azaspiro[3.5]nonane-2-carboxylic acid) alters hydrogen-bonding networks, as seen in enzyme inhibition assays .
- Data Table :
| Compound | Ring Size | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| 1,7-Dioxaspiro[4.4]nonane-2-COOH | [4.4] | 0.45 ± 0.02 | Serine protease |
| 1,7-Dioxaspiro[4.5]decan-2-COOH | [4.5] | 1.20 ± 0.15 | Same protease |
| 7-Azaspiro[3.5]nonane-2-COOH | [3.5] | 0.89 ± 0.10 | Metalloenzyme |
Q. What mechanistic insights explain the compound’s role as a bioisostere in drug design?
- Methodological Answer : The spirocyclic scaffold mimics natural substrates (e.g., pipecolic acid) by:
- Stereoelectronic mimicry : The dioxane oxygen replicates hydrogen-bond acceptors in enzyme active sites .
- Conformational restriction : Rigid spirocyclic cores reduce off-target interactions, as demonstrated in molecular dynamics simulations .
- Metabolic stability : Spirocyclic ethers resist oxidative degradation compared to linear analogs, enhancing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
